

# Ac-Phe-Lys-OH chemical structure and properties

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## Compound of Interest

Compound Name: *Ac-Phe-Lys-OH*

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## An In-depth Technical Guide to Ac-Phe-Lys-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of the dipeptide N-acetyl-L-phenylalanyl-L-lysine (**Ac-Phe-Lys-OH**). The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

## Chemical Structure and Identification

**Ac-Phe-Lys-OH** is a dipeptide composed of N-terminally acetylated L-phenylalanine and L-lysine. The acetylation of the N-terminus can enhance the stability and modify the biological activity of the peptide.

Chemical Structure:

Key Identifiers:

Identifier	Value
IUPAC Name	(2S)-2-[(2S)-2-(acetylamino)-3-phenylpropanamido]-6-aminohexanoic acid
Molecular Formula	C17H25N3O4
Molecular Weight	335.4 g/mol [1]
CAS Number	14287-21-9[1][2][3][4]
Canonical SMILES	CC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O[5]

## Physicochemical Properties

Detailed experimental data for the physicochemical properties of **Ac-Phe-Lys-OH** are not readily available in public databases. However, based on the properties of its constituent amino acids and related peptides, the following can be inferred. For comparison, computed properties for the similar, larger peptide Ac-Phe-Lys-Phe-OH are provided.

Properties of Constituent N-acetylated Amino Acids:

Property	N-acetyl-L-phenylalanine	N-acetyl-L-lysine
Molecular Formula	C11H13NO3[6]	C8H16N2O3[7]
Molecular Weight	207.23 g/mol [8]	188.22 g/mol [7]
Melting Point	171-173 °C[6][8][9]	256 - 258 °C[7]
LogP (experimental)	0.93[6]	Not Available
XLogP3 (computed)	0.6[6]	-4.4[7]
Solubility	Soluble in methanol, ethanol, acetone, DMSO[8][9]. Water solubility is estimated at 6.45 mg/mL.[8]	Solid[7]

Computed Physicochemical Properties of the Related Peptide Ac-Phe-Lys-Phe-OH:

Property	Value
Molecular Weight	482.6 g/mol <a href="#">[10]</a>
XLogP3	-0.5 <a href="#">[10]</a>
Hydrogen Bond Donor Count	5 <a href="#">[10]</a>
Hydrogen Bond Acceptor Count	6 <a href="#">[10]</a>
Rotatable Bond Count	14 <a href="#">[10]</a>
Exact Mass	482.25292020 Da <a href="#">[10]</a>
Polar Surface Area	151 Å² <a href="#">[10]</a>

## Experimental Protocols

### Synthesis of Ac-Phe-Lys-OH

#### 3.1.1. Enzymatic Synthesis

A reported method for the synthesis of N-acetyl-L-phenylalanyl-L-lysine involves an  $\alpha$ -chymotrypsin catalyzed reaction.[\[11\]](#)[\[12\]](#) This chemoenzymatic approach offers high stereospecificity under mild reaction conditions.[\[12\]](#)

Materials:

- N-acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt) (acyl donor)
- L-lysine esters (e.g., L-lysine ethyl ester or L-lysine n-butyl ester) (acyl acceptor)[\[12\]](#)
- $\alpha$ -chymotrypsin (from bovine pancreas)[\[12\]](#)
- Buffer solution (e.g., 0.1 M Tris-HCl, pH 9.0)[\[12\]](#)
- Quenching solution (e.g., 1 M HCl)[\[12\]](#)
- Reverse-phase High-Performance Liquid Chromatography (HPLC) system for analysis[\[12\]](#)

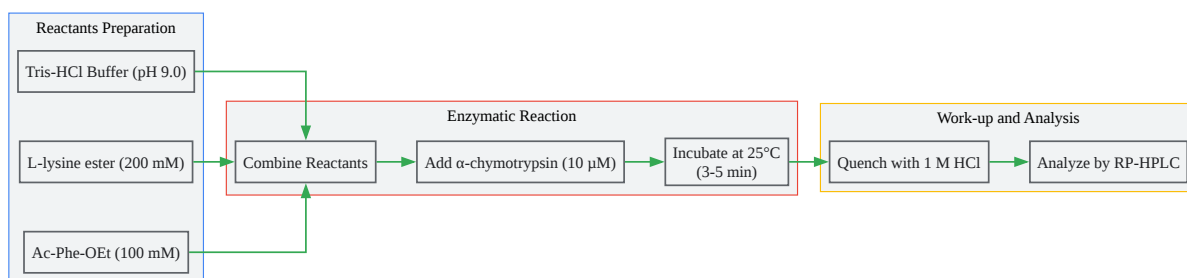
Protocol:

- Prepare a reaction mixture containing 100 mM Ac-Phe-OEt and 200 mM of the L-lysine ester in the pH 9.0 buffer solution.[12]
- Initiate the reaction by adding  $\alpha$ -chymotrypsin to a final concentration of 10  $\mu$ M.[12]
- Incubate the mixture at a controlled temperature (e.g., 25°C) with gentle stirring for approximately 3-5 minutes.[12]
- Stop the reaction by adding a sufficient volume of the quenching solution to lower the pH and denature the enzyme.[12]
- Analyze the reaction mixture using reverse-phase HPLC to determine the product yield.[12]

Yields:

- With L-lysine ethyl ester as the nucleophile, a yield of 53% has been reported.[12]
- With L-lysine n-butyl ester as the nucleophile, a yield of 61% has been reported.[12]

Logical Workflow for Enzymatic Synthesis:



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Workflow for the enzymatic synthesis of **Ac-Phe-Lys-OH**.

## 3.1.2. Solid-Phase Peptide Synthesis (SPPS)

While a specific protocol for **Ac-Phe-Lys-OH** via SPPS is not detailed in the literature, a standard Fmoc/tBu strategy can be employed.[\[13\]](#)[\[14\]](#)[\[15\]](#)

## Materials:

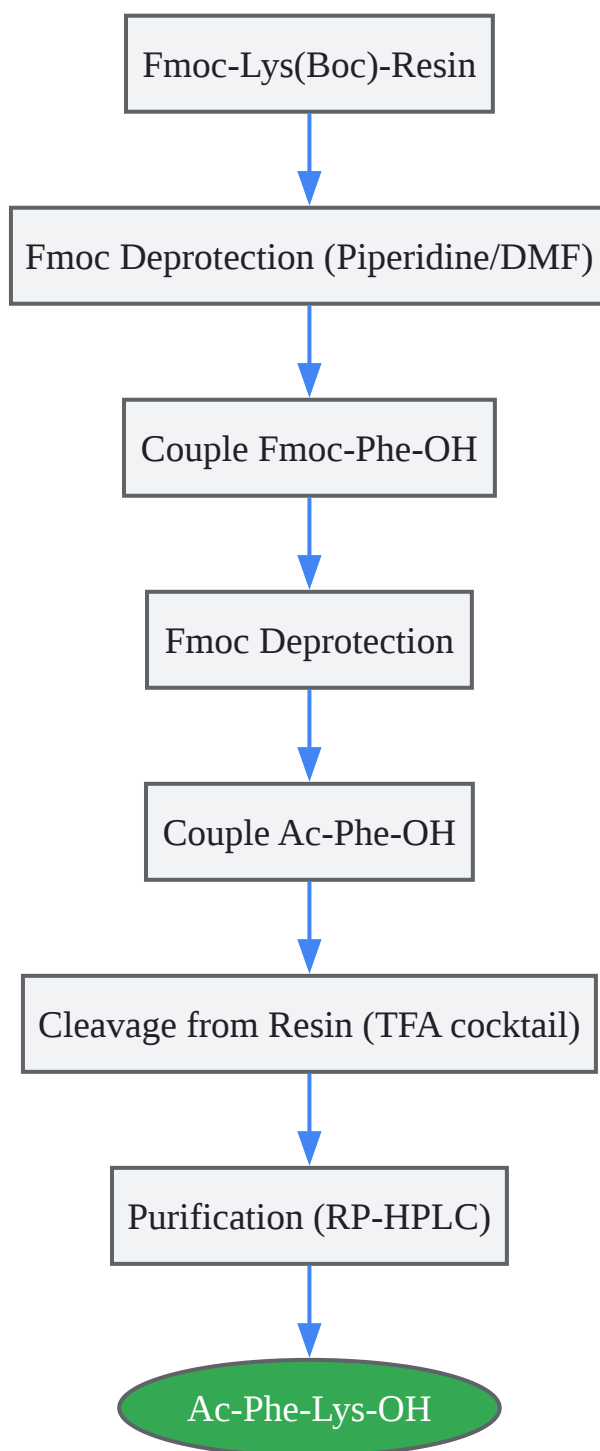
- Fmoc-Lys(Boc)-Wang resin or 2-Chlorotrityl chloride (2-CTC) resin[\[16\]](#)
- Fmoc-Phe-OH
- N-acetyl-L-phenylalanine (for the final coupling)
- Coupling reagents (e.g., HBTU, HATU)[\[12\]](#)
- Base (e.g., DIPEA)[\[12\]](#)
- Deprotection reagent (e.g., 20% piperidine in DMF)[\[16\]](#)
- Solvents (DMF, DCM)
- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H<sub>2</sub>O)[\[16\]](#)
- Cold diethyl ether for precipitation[\[16\]](#)

## General Protocol Outline:

- Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF.[\[16\]](#)
- Fmoc Deprotection: Remove the Fmoc group from the lysine on the resin using 20% piperidine in DMF.[\[16\]](#)
- Phenylalanine Coupling: Couple Fmoc-Phe-OH using a suitable activating agent (e.g., HBTU/DIPEA in DMF). Monitor the reaction completion with a Kaiser test.[\[16\]](#)
- Fmoc Deprotection: Remove the Fmoc group from the newly added phenylalanine.

- N-terminal Acetylation: Couple N-acetyl-L-phenylalanine to the free N-terminus of the resin-bound phenylalanine.
- Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the Boc protecting group from the lysine side chain simultaneously using a cleavage cocktail.[\[16\]](#)
- Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using reverse-phase HPLC.[\[16\]](#)

Workflow for Solid-Phase Peptide Synthesis:



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General workflow for the solid-phase synthesis of **Ac-Phe-Lys-OH**.

## Characterization

### 3.2.1. Mass Spectrometry

The identity of the synthesized **Ac-Phe-Lys-OH** should be confirmed by mass spectrometry to verify its molecular weight.

Expected Mass:

- Monoisotopic Mass: 335.18500 Da<sup>[1]</sup>
- Average Mass: 335.4 Da<sup>[1]</sup>

Protocol Outline for LC-MS Analysis:

- Dissolve the purified peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).
- Inject the sample into an LC-MS system equipped with a C18 reversed-phase column.
- Elute the peptide using a gradient of acetonitrile in water (both with 0.1% formic acid).
- Acquire mass spectra using electrospray ionization (ESI) in positive ion mode.
- Compare the observed mass-to-charge ratio with the theoretical value.

### 3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the structure of **Ac-Phe-Lys-OH** and assess its purity. While specific NMR data for this dipeptide is not available, data for N-acetyl-L-lysine is accessible and can serve as a reference for the lysine moiety.<sup>[7]</sup>

## Biological Activity and Signaling Pathways

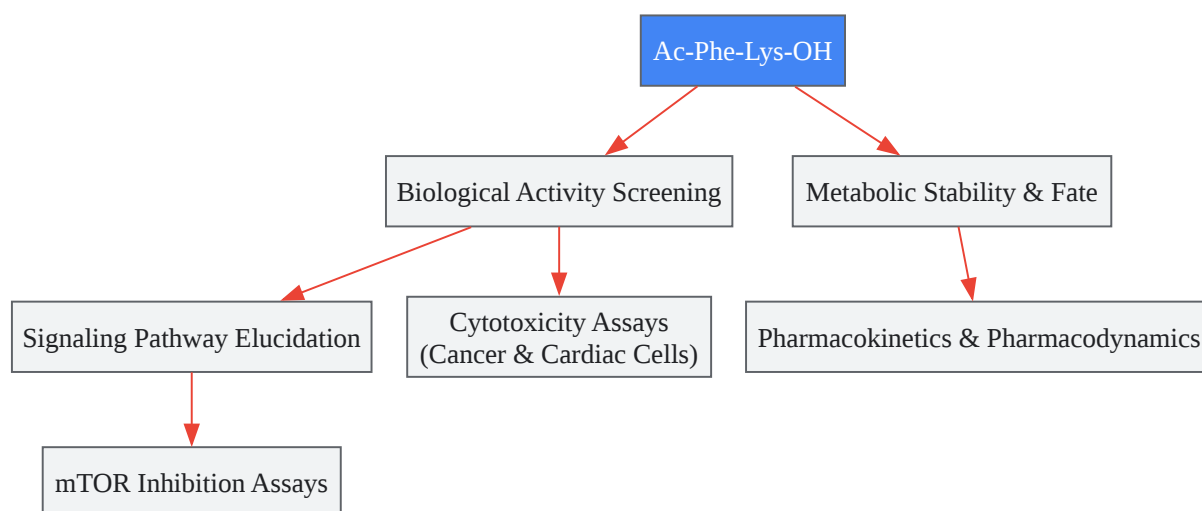
Currently, there is a lack of specific studies in the public domain detailing the biological activity and associated signaling pathways of **Ac-Phe-Lys-OH**. However, some information on related compounds provides context for potential areas of investigation.

One study mentions that **Ac-Phe-Lys-OH** can be used as a targeted mTOR inhibitor.<sup>[5]</sup> It is also suggested that this peptide has been shown to be cytotoxic to cancer and cardiac cells, with its formation rate being dependent on the concentration of glycolaldehyde and its cytotoxicity being reduced upon acetylation.<sup>[5]</sup>

N-acylated amino acids, as a class, are recognized as endogenous signaling molecules involved in various physiological and pathological processes.[17] Lysine acetylation is a widespread post-translational modification that plays a crucial role in regulating cellular processes by linking acetyl-coenzyme A metabolism with cellular signaling.[18]

Further research is required to elucidate the specific biological functions of **Ac-Phe-Lys-OH**.

Potential Research Directions Logic Diagram:



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Potential areas of future research for **Ac-Phe-Lys-OH**.

## Conclusion

**Ac-Phe-Lys-OH** is a dipeptide with potential biological activities that can be synthesized through both enzymatic and solid-phase methods. While its specific physicochemical properties and biological functions are not yet well-documented, the information on its synthesis and the activities of related compounds provide a solid foundation for further investigation by researchers and drug development professionals. The detailed experimental protocols and workflows presented in this guide offer practical starting points for the synthesis and characterization of this compound.

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